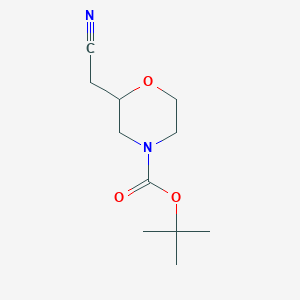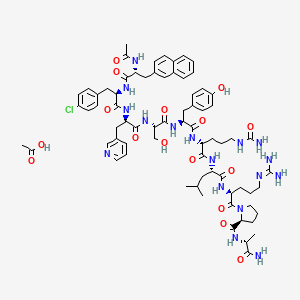![molecular formula C10H12N2O4 B1359889 3-[(E)-amino(hidroxiimino)metil]-4-metoxibenzoato de metilo CAS No. 1119449-73-8](/img/structure/B1359889.png)
3-[(E)-amino(hidroxiimino)metil]-4-metoxibenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Métodos De Preparación
The synthesis of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with appropriate reagents to introduce the amino(hydroxyimino)methyl group. One common method involves the use of oxime formation followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism by which methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Comparación Con Compuestos Similares
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-(N’-hydroxycarbamimidoyl)-4-methoxybenzoate: Similar in structure but with different functional groups.
Methyl 4-methoxybenzoate: Lacks the amino(hydroxyimino)methyl group, making it less versatile in certain reactions.
Methyl 3-amino-4-methoxybenzoate: Contains an amino group instead of the oxime group, leading to different reactivity and applications
The uniqueness of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities in various research applications.
Propiedades
Número CAS |
1119449-73-8 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12) |
Clave InChI |
NMLAUBDOPKTXCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
SMILES isomérico |
COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















